7-Nitroindole-2-carboxylic acid
Overview
Description
Mechanism of Action
Target of Action
The primary target of 7-Nitroindole-2-carboxylic acid is the HIV-1 integrase . This enzyme plays a crucial role in the life cycle of HIV-1, as it is responsible for the integration of the viral DNA into the host genome .
Mode of Action
This compound interacts with its target by inhibiting the strand transfer of the HIV-1 integrase . The compound’s indole nucleus was observed to chelate with two Mg^2+ ions within the active site of the integrase . This interaction impairs the function of the integrase, thereby inhibiting the replication of the virus .
Biochemical Pathways
The inhibition of the HIV-1 integrase by this compound affects the viral replication pathway. By preventing the integration of the viral DNA into the host genome, the compound disrupts the life cycle of the virus and prevents the production of new viral particles .
Pharmacokinetics
It is known that the compound is insoluble in water , which could impact its bioavailability
Result of Action
The inhibition of the HIV-1 integrase by this compound results in the impairment of viral replication . This can lead to a decrease in the viral load in the body, slowing the progression of the disease .
Biochemical Analysis
Biochemical Properties
7-Nitroindole-2-carboxylic acid plays a crucial role in biochemical reactions by inhibiting the activity of apurinic/apyrimidinic endonuclease 1 (APE1). APE1 is an enzyme involved in the base excision repair pathway, which is essential for repairing DNA lesions. This compound inhibits the 3’-phosphodiesterase and 3’-phosphatase activities of APE1, thereby preventing the repair of apurinic/apyrimidinic sites in DNA . This inhibition is achieved through the binding of this compound to a pocket distal from the APE1 active site, as confirmed by NMR chemical shift perturbation experiments .
Cellular Effects
This compound has been shown to affect various cellular processes. At non-cytotoxic concentrations, it potentiates the cytotoxicity of several DNA base-targeting compounds, leading to the accumulation of apurinic sites . This compound influences cell function by interfering with the DNA repair mechanism, which can result in increased sensitivity to DNA-damaging agents. Additionally, this compound has been observed to form colloidal aggregates that can sequester APE1, causing nonspecific inhibition .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with APE1. This compound binds to a pocket distal from the APE1 active site, as revealed by NMR chemical shift perturbation experiments . The binding of this compound to APE1 inhibits the enzyme’s 3’-phosphodiesterase and 3’-phosphatase activities, which are essential steps in the base excision repair pathway . This inhibition prevents the repair of apurinic/apyrimidinic sites in DNA, leading to the accumulation of DNA lesions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation have been studied, revealing that it can form colloidal aggregates that affect its inhibitory activity . These aggregates can sequester APE1, causing nonspecific inhibition. Over time, the accumulation of apurinic sites due to the inhibition of APE1 can lead to long-term effects on cellular function, including increased sensitivity to DNA-damaging agents .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low micromolar concentrations, this compound inhibits the 3’-phosphodiesterase and 3’-phosphatase activities of APE1 . At higher concentrations, this compound can form colloidal aggregates that cause nonspecific inhibition of APE1 . These dosage-dependent effects highlight the importance of optimizing the concentration of this compound for specific experimental conditions.
Metabolic Pathways
This compound is involved in the base excision repair pathway by inhibiting the activity of APE1 . This compound interacts with APE1, preventing the repair of apurinic/apyrimidinic sites in DNA. The inhibition of APE1 by this compound can affect metabolic flux and metabolite levels by disrupting the DNA repair process, leading to the accumulation of DNA lesions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its ability to form colloidal aggregates . These aggregates can sequester APE1, causing nonspecific inhibition. The localization and accumulation of this compound within cells can affect its inhibitory activity and the overall effectiveness of the compound in biochemical studies .
Subcellular Localization
The subcellular localization of this compound is influenced by its interaction with APE1. This compound binds to a pocket distal from the APE1 active site, as confirmed by NMR chemical shift perturbation experiments . The binding of this compound to APE1 can affect the enzyme’s activity and function, leading to the accumulation of DNA lesions and increased sensitivity to DNA-damaging agents .
Preparation Methods
The synthesis of CRT0044876 involves the nitration of indole-2-carboxylic acid. The reaction typically requires the use of nitric acid and sulfuric acid as nitrating agents. The process involves careful control of temperature and reaction time to ensure the selective nitration at the 7-position of the indole ring . Industrial production methods may involve optimization of these conditions to enhance yield and purity.
Chemical Reactions Analysis
CRT0044876 undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The carboxylic acid group can participate in esterification reactions.
Common Reagents and Conditions: Reagents such as sodium borohydride for reduction and alcohols for esterification are commonly used
Major Products: Reduction of the nitro group yields 7-amino-1H-indole-2-carboxylic acid, while esterification forms esters of the carboxylic acid.
Scientific Research Applications
CRT0044876 has a wide range of applications in scientific research:
Comparison with Similar Compounds
CRT0044876 is unique in its high selectivity and potency as an APE1 inhibitor. Similar compounds include:
7-Nitroindole-2-carboxylic acid: Shares structural similarities but may differ in potency and selectivity.
5-Nitroindole-2-carboxylic acid: Another nitroindole derivative with different substitution patterns
CRT0044876 stands out due to its specific inhibition of the exonuclease III family of enzymes, making it a valuable tool for probing APE1 function and developing targeted therapies .
Properties
IUPAC Name |
7-nitro-1H-indole-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O4/c12-9(13)6-4-5-2-1-3-7(11(14)15)8(5)10-6/h1-4,10H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIUCOFQROHIAEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])NC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7064520 | |
Record name | 1H-Indole-2-carboxylic acid, 7-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7064520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6960-45-8 | |
Record name | 7-Nitro-1H-indole-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6960-45-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Indole-2-carboxylic acid, 7-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006960458 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Nitroindole-2-carboxylic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69877 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Indole-2-carboxylic acid, 7-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1H-Indole-2-carboxylic acid, 7-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7064520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-nitro-1H-indole-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.413 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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